molecular formula C9H12N2O3S B2707115 3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione CAS No. 866131-84-2

3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione

Cat. No.: B2707115
CAS No.: 866131-84-2
M. Wt: 228.27
InChI Key: KIEVRKKALBHZKA-VOTSOKGWSA-N
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Description

3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with morpholine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the morpholinomethylidene linkage.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,3-thiazolidine-2,4-dione: Lacks the morpholine moiety, making it less versatile in certain applications.

    5-morpholinomethylidene-1,3-thiazolidine-2,4-dione: Similar structure but without the methyl group, which can affect its reactivity and binding properties.

Uniqueness

3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione is unique due to the presence of both the morpholine and thiazolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-3-methyl-5-(morpholin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-10-8(12)7(15-9(10)13)6-11-2-4-14-5-3-11/h6H,2-5H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEVRKKALBHZKA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN2CCOCC2)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\N2CCOCC2)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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